molecular formula C31H20N2O5 B11975533 5,5'-Carbonylbis(2-P-tolylisoindoline-1,3-dione)

5,5'-Carbonylbis(2-P-tolylisoindoline-1,3-dione)

Cat. No.: B11975533
M. Wt: 500.5 g/mol
InChI Key: JLPTWXMJLSSOEF-UHFFFAOYSA-N
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Description

5,5’-Carbonylbis(2-P-tolylisoindoline-1,3-dione): is an organic compound characterized by the presence of two isoindoline-1,3-dione groups linked via a carbonyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Carbonylbis(2-P-tolylisoindoline-1,3-dione) typically involves the reaction of phthalic anhydride with an appropriate amine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoindoline-1,3-dione moieties.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Products may include carboxylic acids or quinones.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Halogenated or nitrated derivatives of the compound.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of novel materials and polymers.

Biology: Research has explored its potential as a bioactive molecule, with studies investigating its interactions with biological macromolecules.

Medicine: There is ongoing research into its potential therapeutic applications, including its use as a precursor for drug development.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its stable structure and reactivity.

Mechanism of Action

The mechanism by which 5,5’-Carbonylbis(2-P-tolylisoindoline-1,3-dione) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The carbonyl bridge and isoindoline-1,3-dione groups play a crucial role in these interactions, facilitating binding and subsequent biological activity. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

  • 5,5’-Carbonylbis(isobenzofuran-1,3-dione)
  • 5,5’-Carbonylbis(2,3-dichlorophenyl)isoindoline-1,3-dione)
  • 5,5’-Carbonylbis(2,4-dimethylphenyl)isoindoline-1,3-dione)

Comparison: Compared to these similar compounds, 5,5’-Carbonylbis(2-P-tolylisoindoline-1,3-dione) is unique due to the presence of the P-tolyl group, which can influence its reactivity and interactions

Properties

Molecular Formula

C31H20N2O5

Molecular Weight

500.5 g/mol

IUPAC Name

2-(4-methylphenyl)-5-[2-(4-methylphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione

InChI

InChI=1S/C31H20N2O5/c1-17-3-9-21(10-4-17)32-28(35)23-13-7-19(15-25(23)30(32)37)27(34)20-8-14-24-26(16-20)31(38)33(29(24)36)22-11-5-18(2)6-12-22/h3-16H,1-2H3

InChI Key

JLPTWXMJLSSOEF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC=C(C=C6)C

Origin of Product

United States

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